molecular formula C18H20ClFN2 B10878600 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine

1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine

Cat. No.: B10878600
M. Wt: 318.8 g/mol
InChI Key: HBQXXSPZHUMUJK-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class of chemicals It features a piperazine ring substituted with a 4-chlorobenzyl group and a 3-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl chloride and 3-fluorobenzyl chloride.

    Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting piperazine with 4-chlorobenzyl chloride and 3-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme function or block receptor binding, leading to therapeutic effects.

    Chemical Reactivity: In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, which can affect the nucleophilicity and electrophilicity of the molecule.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-4-(3-fluorobenzyl)piperazine can be compared with other piperazine derivatives:

    1-(4-Chlorobenzyl)piperazine: Lacks the fluorine substituent, which may result in different biological and chemical properties.

    1-(3-Fluorobenzyl)piperazine: Lacks the chlorine substituent, potentially altering its reactivity and biological activity.

    1-Benzylpiperazine: A simpler analogue without halogen substituents, often used as a reference compound in studies.

The unique combination of chlorine and fluorine substituents in this compound imparts distinct properties that can be advantageous in specific applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H20ClFN2

Molecular Weight

318.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20ClFN2/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16/h1-7,12H,8-11,13-14H2

InChI Key

HBQXXSPZHUMUJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)F

Origin of Product

United States

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